![molecular formula C21H17N3O2 B14094256 1-benzyl-2-hydroxy-5-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14094256.png)
1-benzyl-2-hydroxy-5-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-2-hydroxy-5-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that combines a pyrido[2,3-d]pyrimidine core with benzyl and hydroxy functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-2-hydroxy-5-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine derivatives with benzyl and methylphenyl groups under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
1-benzyl-2-hydroxy-5-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the pyrimidine ring or other functional groups.
Substitution: The benzyl and methylphenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce new functional groups to the benzyl or methylphenyl moieties.
科学的研究の応用
1-benzyl-2-hydroxy-5-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-benzyl-2-hydroxy-5-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various cellular pathways and biological processes.
類似化合物との比較
Similar Compounds
2-hydroxy-5-methylphenyl derivatives: These compounds share structural similarities and may exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their enzyme inhibitory properties, these compounds are often compared to pyrido[2,3-d]pyrimidine derivatives.
Uniqueness
1-benzyl-2-hydroxy-5-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C21H17N3O2 |
|---|---|
分子量 |
343.4 g/mol |
IUPAC名 |
1-benzyl-5-(2-methylphenyl)pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H17N3O2/c1-14-7-5-6-10-16(14)17-11-12-22-19-18(17)20(25)23-21(26)24(19)13-15-8-3-2-4-9-15/h2-12H,13H2,1H3,(H,23,25,26) |
InChIキー |
KURBNPODDLAZIL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=C3C(=O)NC(=O)N(C3=NC=C2)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14094181.png)
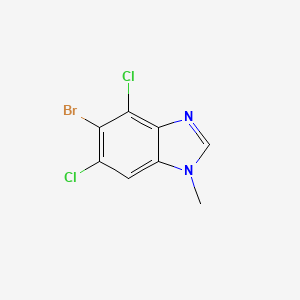
![2-(4-hydroxy-1,6,7-trimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)acetohydrazide](/img/structure/B14094190.png)
![8-[4-(dimethylamino)phenyl]-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14094195.png)
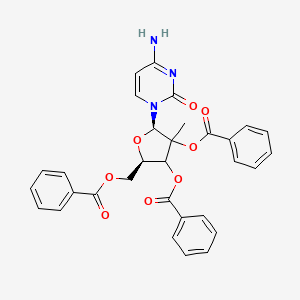
![N-(2,4-dimethoxybenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B14094213.png)
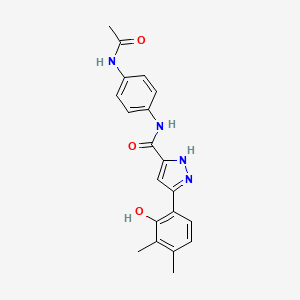
![2,2-Dimethyl-8-phenylmethoxy-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine](/img/structure/B14094220.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-fluorophenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14094221.png)
![7-Chloro-2-(4-fluorobenzyl)-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094227.png)
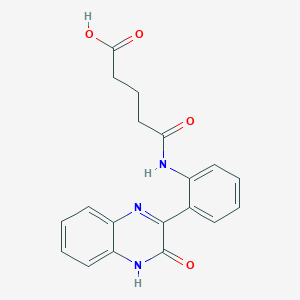
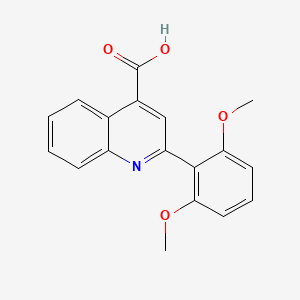

![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094253.png)
